

# N-Substituted Piperidin-4-amines: A Comparative Guide to Structure-Activity Relationships

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## Compound of Interest

Compound Name: 1-Isobutylpiperidin-4-amine

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The N-substituted piperidin-4-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The substituent at the piperidine nitrogen (N-1 position) plays a crucial role in determining the compound's affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted piperidin-4-amines and their analogs, focusing on their interactions with key protein targets implicated in a range of physiological and pathological processes. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

## Comparative Biological Activity

The following tables summarize the in vitro biological activities of various N-substituted piperidine derivatives. The data highlights how modifications to the N-substituent influence potency and selectivity across different receptor and transporter systems.

## Opioid Receptor Antagonism

N-substituted 4-(3-hydroxyphenyl)piperidines are a well-studied class of opioid receptor antagonists. The nature of the N-substituent significantly impacts their antagonist potency.

N-Substituent	Compound	Receptor	Ke (nM)	Reference
Methyl	2a	$\mu$	$1.3 \pm 0.3$	[1]
$\kappa$	$31.0 \pm 7.0$	[1]		
$\delta$	$111 \pm 14$	[1]		
Phenylpropyl	2b	$\mu$	$0.21 \pm 0.04$	[1]
$\kappa$	$0.70 \pm 0.10$	[1]		
$\delta$	$1.8 \pm 0.3$	[1]		

Table 1: Opioid Receptor Antagonist Activity of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.

## Sigma Receptor Affinity

The sigma-1 ( $\sigma_1$ ) receptor is a unique intracellular chaperone protein. N-substituted piperidines have been explored as potent  $\sigma_1$  receptor ligands.

N-Substituent	Compound	$\sigma_1$ Receptor Ki (nM)	$\sigma_2$ Receptor Ki (nM)	Reference
H	4a	165	>10,000	[2]
Methyl	20a	4.3	1,200	[2]
Ethyl	18a	118	>10,000	[2]
Tosyl	19a	4,120	>10,000	[2]

Table 2: Sigma Receptor Affinity of N-Substituted 4-(2-aminoethyl)piperidine Derivatives.

## Nociceptin Receptor (NOP) Ligand Activity

Modification of the N-substituent in piperidiny-dihydroindol-2-ones can modulate their activity at the NOP receptor, yielding both agonists and antagonists within the same series.

N-Substituent	Compound	NOP Ki (nM)	Functional Activity (% Stimulation)	Reference
Benzyl	1a	130	50 (Agonist)	
Cyclooctylmethyl	1b	0.8	100 (Agonist)	
4-Chlorobenzyl	1m	2.5	0 (Antagonist)	

Table 3: NOP Receptor Activity of N-Substituted Piperidin-4-yl-1,3-dihydroindol-2-ones.  
(Reference data needs to be sourced from full text)

## Histamine H<sub>3</sub> Receptor Affinity

N-aryl piperidines have been investigated as histamine H<sub>3</sub> receptor ligands, with the aromatic substituent playing a key role in determining affinity.

N-Substituent (Aryl)	Compound	hH <sub>3</sub> R Ki (nM)	Reference
Phenyl	17a	562	[3]
4-Fluorophenyl	17d	39.8	[3]
4-Methoxyphenyl	17h	25.1	[3]

Table 4: Histamine H<sub>3</sub> Receptor Affinity of N-Aryl-4-((1H-imidazol-4-yl)methyl)piperidines.

## Dopamine Transporter (DAT) Inhibition

N-substituted 4-alkoxy-piperidines have been synthesized and evaluated as dopamine transporter inhibitors.

N-Substituent	Compound	DAT IC <sub>50</sub> (nM)	Reference
H	-	>10,000	[4]
Methyl	-	1,230	[4]
Benzyl	-	230	[4]

Table 5: Dopamine Transporter Inhibitory Activity of N-Substituted 4-[Bis(4-fluorophenyl)methoxy]piperidines.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

### Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (K<sub>e</sub>) of a test compound for opioid receptors.

- Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptor.
- Radioligand: [<sup>3</sup>H]DAMGO (for  $\mu$ ), [<sup>3</sup>H]DPDPE (for  $\delta$ ), or [<sup>3</sup>H]U-69,593 (for  $\kappa$ ).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Procedure:
  - Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
  - The incubation is carried out at 25°C for 60 minutes to reach equilibrium.
  - Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist, such as naloxone (10  $\mu$ M).

- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
- IC<sub>50</sub> values are determined by non-linear regression analysis of the competition curves and converted to K<sub>e</sub> values using the Cheng-Prusoff equation.<sup>[1]</sup>

## Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a method to determine the binding affinity (K<sub>i</sub>) of a compound for the sigma-1 receptor.

- Receptor Source: Membrane homogenates from guinea pig brain.
- Radioligand: --INVALID-LINK---Pentazocine.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Procedure:
  - Membrane homogenates are incubated with --INVALID-LINK---pentazocine (e.g., 5 nM) and a range of concentrations of the test compound.
  - Incubation is performed at 37°C for 150 minutes.
  - Non-specific binding is determined using a high concentration of an unlabeled sigma receptor ligand, such as haloperidol (10 μM).
  - The reaction is stopped by filtration through glass fiber filters.
  - Radioactivity is measured using a scintillation counter.
  - IC<sub>50</sub> values are calculated from the displacement curves and converted to K<sub>i</sub> values.<sup>[2]</sup>

## Dopamine Transporter (DAT) Uptake Assay

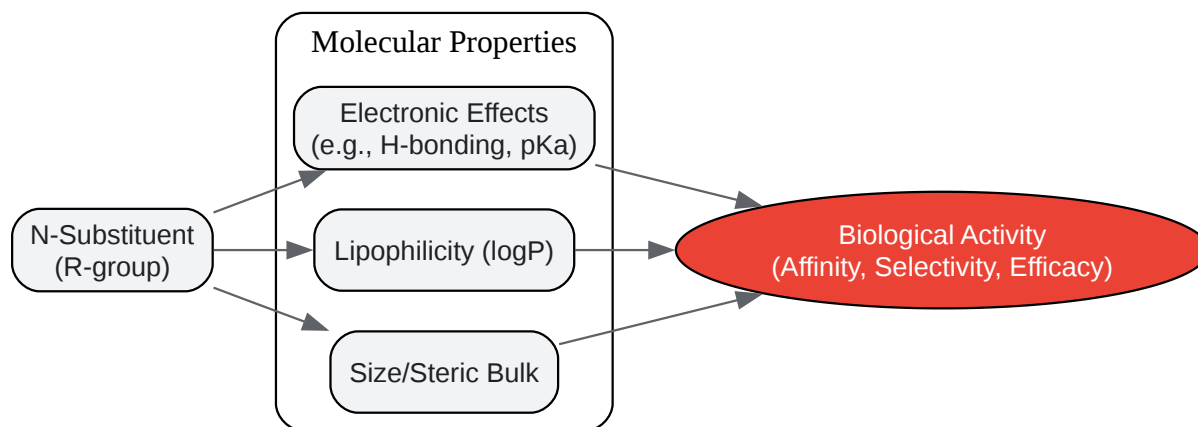
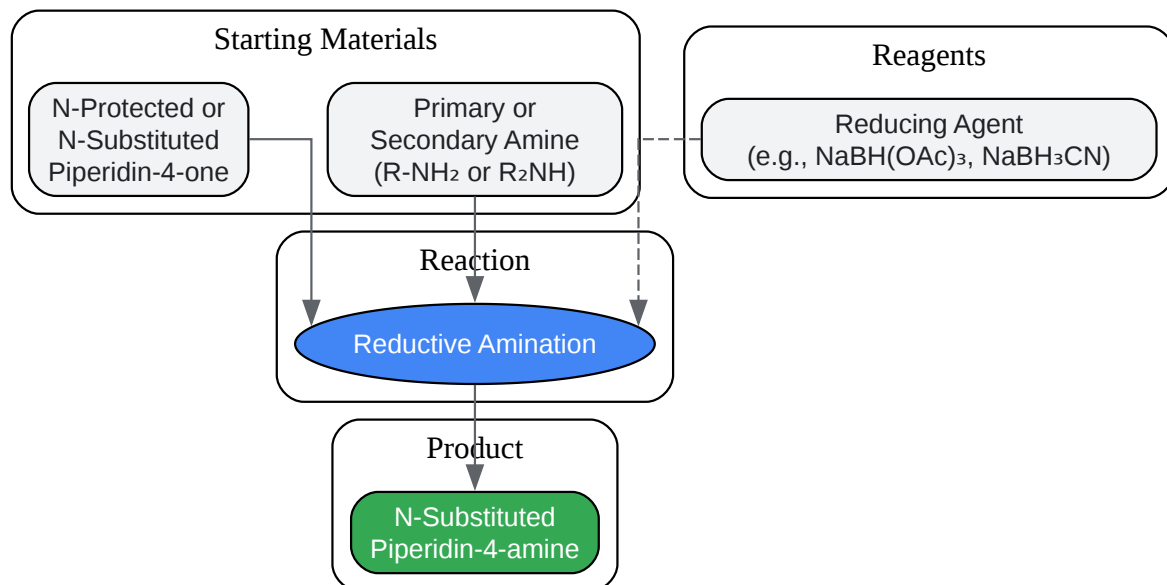
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
- Substrate: [<sup>3</sup>H]Dopamine.
- Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).
- Procedure:
  - hDAT-expressing cells are plated in 96-well plates and allowed to adhere.
  - Cells are pre-incubated with varying concentrations of the test compound for 10-20 minutes at 37°C.
  - [<sup>3</sup>H]Dopamine is added to initiate the uptake reaction, and the incubation continues for a short period (e.g., 10 minutes) at 37°C.
  - The uptake is terminated by rapid aspiration of the medium and washing the cells with ice-cold assay buffer.
  - Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.
  - IC<sub>50</sub> values are determined by analyzing the concentration-response curve for the inhibition of dopamine uptake.<sup>[5]</sup>

## Visualizations

### Synthetic Workflow for N-Substituted Piperidin-4-amines

The following diagram illustrates a common and versatile synthetic strategy for the preparation of N-substituted piperidin-4-amines, namely reductive amination.



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